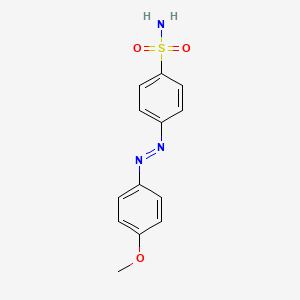

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14574071

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3O3S |

|---|---|

| Molecular Weight | 291.33 g/mol |

| IUPAC Name | 4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18) |

| Standard InChI Key | IPDZIIYOQAEWIC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide, reflects its bipartite structure:

-

A benzenesulfonamide core (C₆H₅SO₂NH₂) provides hydrogen-bonding capability via the sulfonamide group.

-

A 4-methoxyphenyl substituent (C₆H₄OCH₃) attached via a diazenyl linker introduces electron-donating effects and photoisomerization potential .

The diazenyl group adopts an E (trans) configuration, as confirmed by crystallographic studies of analogous compounds . This planar arrangement facilitates π-π stacking interactions in solid-state structures and influences electronic absorption spectra.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₃S | |

| Molecular Weight | 291.33 g/mol | |

| XLogP | 2.2 | |

| Hydrogen Bond Donors | 1 (sulfonamide -NH₂) | |

| Hydrogen Bond Acceptors | 6 (3 O, 2 N, 1 S=O) | |

| Rotatable Bonds | 4 |

Synthesis and Characterization

Synthetic Routes

The synthesis follows a diazotization-coupling strategy:

-

Diazotization: 4-Aminobenzenesulfonamide reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt intermediate .

-

Coupling: The diazonium salt couples with 4-methoxyphenol in alkaline conditions, yielding the target compound via electrophilic aromatic substitution .

This method achieves moderate yields (40–60%) and requires careful pH control to minimize side reactions .

Table 2: Spectral Signatures

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 291.33 [M+H]⁺ .

Applications in Materials Science

Dye Chemistry

The diazenyl group’s chromophoric properties make the compound a candidate for azo dyes, with applications in textiles and photoresponsive materials. Its methoxy group enhances solubility in polar solvents, facilitating dye application processes.

Photodynamic Therapy (PDT)

Preliminary studies suggest that UV-induced E→Z isomerization of the diazenyl group could enable light-controlled drug release systems, though this remains speculative for the current compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume